

Application Notes and Protocols for Assessing UT-34 Target Engagement

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Compound of Interest

Compound Name: UT-34

Cat. No.: B611606

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For Researchers, Scientists, and Drug Development Professionals

Introduction

UT-34 (also known as ONCT-534) is a potent, selective, and orally bioavailable second-generation dual-action androgen receptor (AR) inhibitor.[1][2] It functions as a pan-antagonist and a selective AR degrader (SARD), binding to both the ligand-binding domain (LBD) and the N-terminal domain (NTD) of the androgen receptor.[2][3] This dual mechanism of action, which includes not only the inhibition of AR function but also the degradation of the AR protein via the ubiquitin-proteasome pathway, makes **UT-34** a promising therapeutic candidate for castration-resistant prostate cancer (CRPC), including tumors harboring AR mutations or splice variants. [2][3][4]

These application notes provide detailed protocols for various biophysical, biochemical, and cell-based assays to accurately assess the target engagement of **UT-34** with the androgen receptor. The following sections offer step-by-step methodologies, data presentation guidelines, and visual representations of key pathways and workflows to aid researchers in the comprehensive evaluation of **UT-34** and similar compounds.

Data Presentation: Quantitative Analysis of UT-34 Activity

The following tables summarize the key quantitative data for **UT-34**'s activity against the androgen receptor.

Compound	Assay Type	Target	IC50 (nM)	Reference
UT-34	Transactivation Assay	Wild-type AR	211.7	[2] [5]
UT-34	Transactivation Assay	F876L-AR	262.4	[2] [5]
UT-34	Transactivation Assay	W741L-AR	215.7	[2] [5]

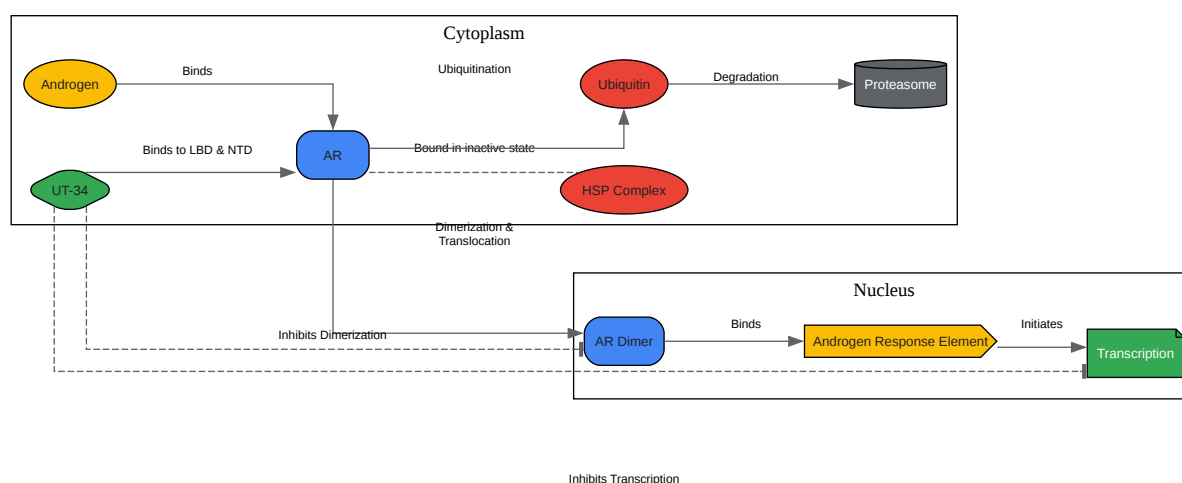
Table 1: In Vitro Inhibition of Androgen Receptor Mutants by **UT-34**.

Cell Line	Treatment	Time Point	Observation	Reference
LNCaP	1000 nM UT-34	24 hours	Reduction in AR protein levels	[2] [4]
LNCaP	100 nM - 10 μ M UT-34	24 hours	Inhibition of PSA and FKBP5 expression	[2]
MR49F (Enzalutamide-resistant)	Dose-response UT-34	24 hours	Destabilization of enzalutamide-resistant AR	[4]
ZR-75-1	UT-34	Not Specified	Downregulation of AR protein levels	[2]
MDA-MB-453	UT-34	Not Specified	Downregulation of AR, but not GR	[2]

Table 2: Cellular Activity of **UT-34** on Androgen Receptor and Downstream Targets.

Signaling Pathway and Mechanism of Action

To understand the context of **UT-34** target engagement, it is crucial to visualize the androgen receptor signaling pathway and the mechanism by which **UT-34** exerts its effects.



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Androgen Receptor Signaling and **UT-34** Mechanism of Action.

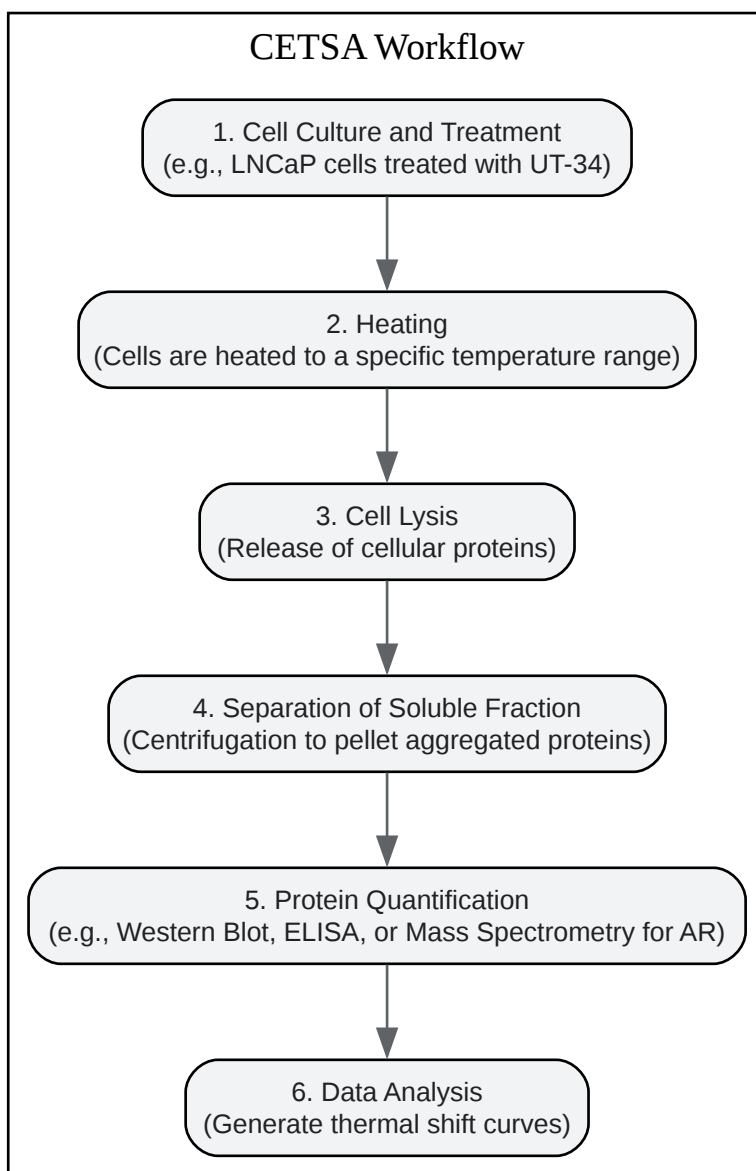
Experimental Protocols

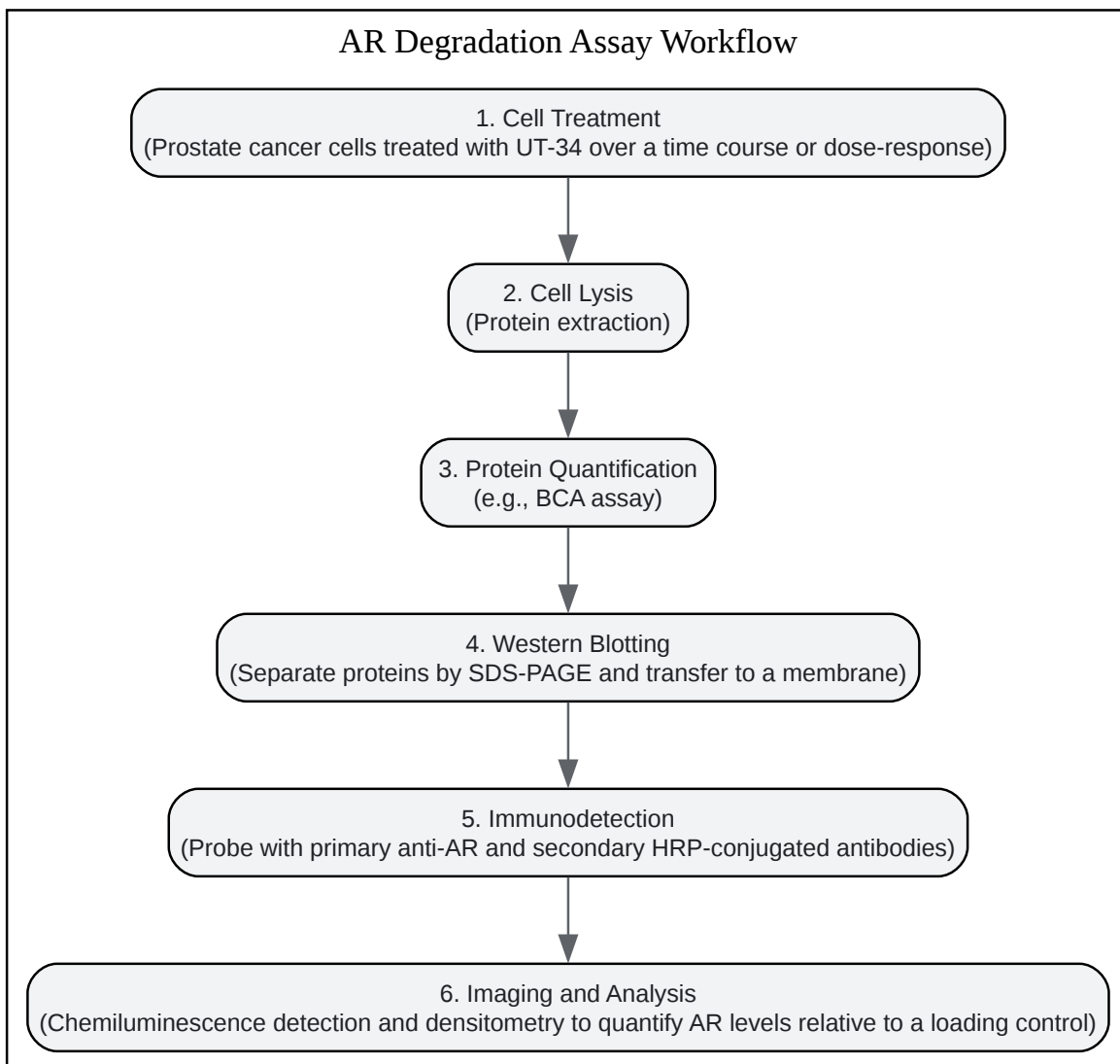
The following are detailed protocols for key experiments to assess **UT-34** target engagement.

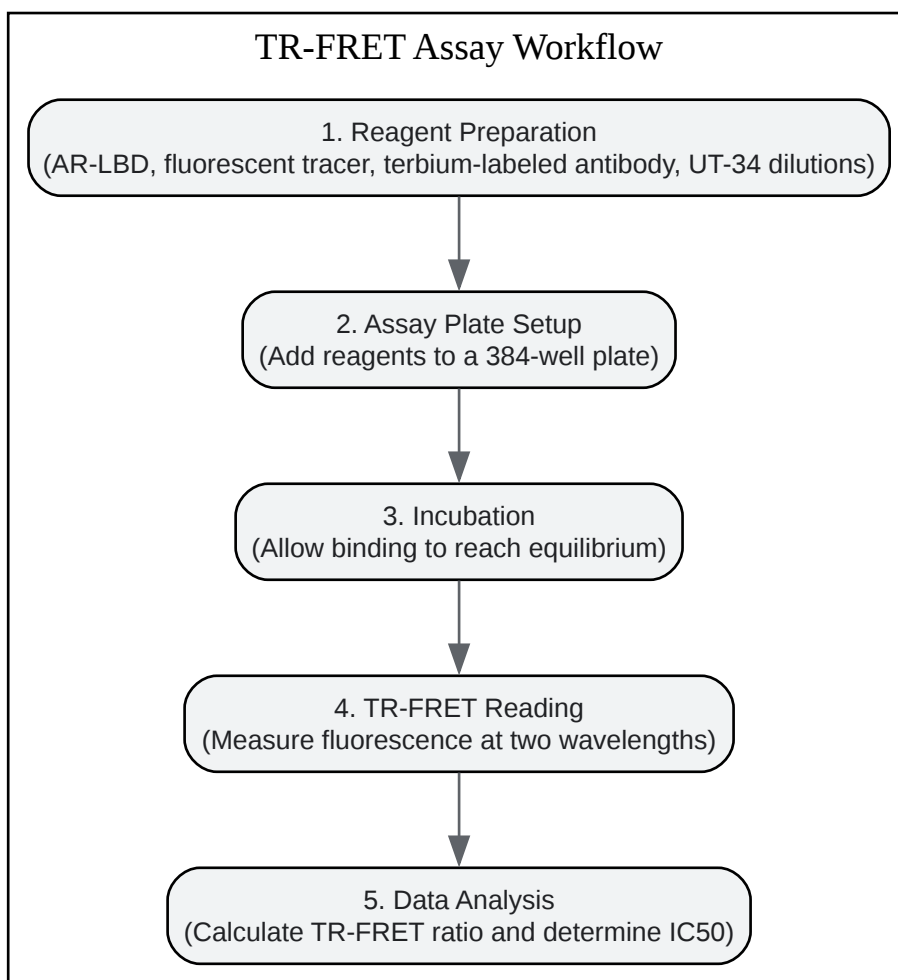
Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful method to verify direct target engagement in a cellular environment by measuring the thermal stabilization or destabilization of a target protein upon ligand binding.

Workflow Diagram:







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